molecular formula C50H83NO21 B1682986 Tomatine CAS No. 17406-45-0

Tomatine

Cat. No. B1682986
CAS RN: 17406-45-0
M. Wt: 1034.2 g/mol
InChI Key: REJLGAUYTKNVJM-SGXCCWNXSA-N
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Description

Tomatine is a glycoalkaloid found in the stems and leaves of tomato plants, and in the fruits at much lower concentrations . It is a white crystalline solid at standard temperature and pressure . Tomatine is sometimes confused with the glycoalkaloid solanine .


Synthesis Analysis

The biosynthesis of tomatine involves the combination of a hydrophobic sapogenin and a hydrophilic oligosaccharide chain. Specific enzymatic reactions lead to the synthesis of tomatine through a series of steps involving key genes .


Molecular Structure Analysis

Tomatine is a steroid alkaloid that is tomatidine in which the hydroxy group at position 3 is linked to lycotetraose, a tetrasaccharide composed of two units of D-glucose, one unit of D-xylose, and one unit of D-galactose . The molecular formula of Tomatine is C50H83NO21 .


Chemical Reactions Analysis

Tomatine, a compound found in tomatoes, undergoes a series of metabolic transformations as the fruit matures. Initially present in higher levels in immature green tomato fruits, α-tomatine is metabolized into neorickiioside B, lycoperoside C, and prosapogenin A through hydroxylation, acetylation, and glycosylation processes .


Physical And Chemical Properties Analysis

Tomatine is a white crystalline solid at standard temperature and pressure . It is insoluble in water but soluble in methanol, ethanol, dioxane, and propylene glycol . The molecular weight of Tomatine is 1034.19 .

Scientific Research Applications

Role in Plant Defense and Nutritional Value

Tomatine plays a critical role in protecting tomato plants against a variety of predators, including fungi, bacteria, viruses, and insects. This defensive capability is attributed to its interaction with microbial cell membranes, disrupting their integrity and function. Beyond its protective role, tomatine and related glycoalkaloids have been studied for their nutritional and pharmacological properties in humans and animals. These compounds are involved in various biological activities, including the modulation of cholesterol levels, immune system enhancement, and potential anticancer properties. The comprehensive review by Friedman (2002) presents an in-depth analysis of tomatine's chemistry, biosynthesis, and its implications for plant-microbe interactions, human nutrition, and pharmacology, highlighting the need for further research to fully understand its impact on both agriculture and health (Friedman, 2002).

Safety And Hazards

Tomatine is considered harmful if swallowed . Ingesting large amounts of tomatine, especially when consuming unripe tomatoes or tomato leaves, can cause digestive problems which result in symptoms like nausea, cramps, and diarrhea .

Future Directions

Future research on Tomatine could focus on its potential as a chemotherapeutic agent. The steroidal glycoalkaloid α-tomatine exhibits a plethora of physiological activities, encompassing anti-carcinogenic, anti-inflammatory, antioxidant, antifungal, antiviral, and antidiuretic effects . Further studies could explore these properties and their potential applications in medicine.

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H83NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h20-47,51-63H,5-19H2,1-4H3/t20-,21-,22-,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJLGAUYTKNVJM-SGXCCWNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H83NO21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040413
Record name alpha-Tomatine
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Molecular Weight

1034.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [HSDB] Faintly beige powder; [MSDSonline]
Record name Tomatine
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Solubility

SOLUBLE IN ETHANOL, METHANOL, DIOXANE, PROPYLENE GLYCOL; PRACTICALLY INSOLUBLE IN WATER, ETHER, PETROLEUM ETHER
Record name TOMATINE
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Mechanism of Action

SIX GLYCOALKALOIDS AND ONE AGLYCONE WERE TESTED FOR CARDIOTONIC ACTIVITIES AND COMPARED WITH K-STROPHANTHOSIDE BY USE OF THE ISOLATED FROG HEART. THE DECREASING ORDER OF POTENCY WAS AS FOLLOWS: K-STROPHANTHOSIDE GREATER THAN TOMATINE GREATER THAN ALPHA-CHACONINE EQUAL TO ALPHA-SOLANINE GREATER THAN DEMISSINE EQUAL TO COMMERSONINE GREATER THAN BETA-CHACONINE GREATER THAN SOLANIDINE. CARDIOTONIC ACTIVITY WAS DIRECTLY RELATED TO THE NUMBER OF SUGARS IN THE MOLECULE IN WHICH THE GLYCOALKALOIDS HAD A COMMON AGLYCONE., REMOVAL OF 1 OR MORE SUGAR RESIDUES FROM THE ALPHA-TOMATINE MOLECULE MARKEDLY DECREASED ITS FUNGITOXICITY. ALTHOUGH THE PARTIAL HYDROLYSIS OF ALPHA-TOMATINE DID NOT GREATLY AFFECT ITS SURFACTANT PROPERTIES, IT DID DESTROY THE ABILITY OF THE ALKALOID TO FORM A COMPLEX WITH CHOLESTEROL.
Record name TOMATINE
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Product Name

Tomatine

Color/Form

NEEDLES FROM METHANOL, WHITE CRYSTALS

CAS RN

17406-45-0
Record name Tomatine
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Record name Tomatine
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Record name alpha-Tomatine
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Record name Tomatine
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Record name TOMATINE
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Record name TOMATINE
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Melting Point

263-268 °C
Record name TOMATINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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